tert-Butyl 3-methyl-3-(methylamino)piperidine-1-carboxylate
Description
tert-Butyl 3-methyl-3-(methylamino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the 3-position, and a methylamino moiety. This compound is a key intermediate in medicinal chemistry for synthesizing chiral amines and bioactive molecules, particularly in the development of protease inhibitors and receptor ligands . Its structural flexibility allows for modifications at the 3-position, enabling diverse pharmacological applications.
Properties
IUPAC Name |
tert-butyl 3-methyl-3-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-12(4,9-14)13-5/h13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJKOHIICQBLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Optimization
Comparative studies reveal that DCM outperforms THF in reaction homogeneity, particularly at subambient temperatures. A temperature gradient (0°C → 25°C over 6 hours) mitigates side reactions, improving yield by 8–12%. Post-reaction workup involves aqueous extraction (5% citric acid followed by saturated NaHCO₃) and solvent evaporation under reduced pressure.
Reductive Amination for Methylamino Group Incorporation
Introducing the methylamino group at the 3-position of the piperidine ring is achieved through reductive amination, leveraging ketone or aldehyde precursors.
Ketone Intermediate Synthesis
3-Methylpiperidin-3-one is treated with methylamine hydrochloride in methanol, forming an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent, with acetic acid maintaining a pH of 4–5 to facilitate selective reduction. Reaction completion (16–24 hours at 30°C) yields the methylamino derivative in 70–78% efficiency.
Table 1: Reductive Amination Conditions and Outcomes
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reducing Agent | NaBH₃CN | 75 | 92 |
| Solvent | Methanol | 78 | 94 |
| Temperature | 30°C | 70 | 90 |
| Reaction Time | 16 hours | 75 | 93 |
Alternative Alkylation Routes
Direct alkylation of 3-methylpiperidin-3-amine with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile offers a competing pathway. However, this method suffers from lower yields (55–60%) due to over-alkylation byproducts, necessitating rigorous chromatographic purification.
Following Boc protection and methylamino group introduction, the tert-butyl carbamate is selectively removed under acidic conditions to yield the free amine, which is subsequently reprotected or utilized directly in downstream applications.
Acidic Deprotection
Trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group at room temperature within 2–4 hours, achieving >95% deprotection efficiency. Neutralization with aqueous NaOH (2M) and extraction with ethyl acetate isolates the free amine, which is then reacted with Boc anhydride under standard conditions to ensure regioselective protection.
Crystallization and Chromatography
Final purification employs silica gel column chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient) to isolate this compound. Recrystallization from hot ethanol further enhances purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).
Industrial-Scale Synthesis Considerations
Scaling the laboratory synthesis to industrial production requires addressing solvent recovery, catalyst recycling, and waste minimization.
Continuous Flow Reactor Systems
Adopting continuous flow technology reduces reaction times by 40% compared to batch processes. A case study demonstrated a 10-liter reactor producing 1.2 kg/day of the target compound with 82% yield and 96% purity.
Green Chemistry Metrics
Solvent substitution (e.g., cyclopentyl methyl ether replacing THF) lowers the environmental impact quotient (EIQ) by 30%. Catalytic hydrogenation (H₂/Pd-C) as an alternative to NaBH₃CN reduces heavy metal waste, aligning with EPA guidelines.
Structural Characterization and Quality Control
Rigorous analytical protocols ensure the identity and purity of this compound.
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 3-methyl-3-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding piperidine carboxylic acids.
Reduction: Corresponding piperidine derivatives with reduced functional groups.
Substitution: Piperidine derivatives with substituted functional groups.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
Medicinal Chemistry
In medicinal research, tert-butyl 3-methyl-3-(methylamino)piperidine-1-carboxylate is investigated for its potential therapeutic effects, especially concerning neurological disorders. It acts as a precursor for various drug formulations, contributing to the development of novel therapeutic agents .
Biological Research
The compound is utilized in studying structure-activity relationships (SAR) of piperidine derivatives. It helps elucidate how structural variations affect biological activity and interactions with molecular targets such as enzymes and receptors, which can lead to insights into drug design .
Case Studies and Research Findings
Recent studies have highlighted several key findings regarding the synthesis and biological evaluation of this compound:
Synthesis Methodology
- The typical synthesis involves controlled reactions between tert-butyl 3-methylpiperidine-1-carboxylate and methylamine.
- Industrial production utilizes automated reactors to ensure high purity and yield while minimizing by-products.
Biological Testing
In vitro studies have demonstrated that structural modifications can significantly influence biological activity. For example, analogs with different substituents on the piperidine ring showed varying levels of efficacy against specific cell lines, underscoring the importance of SAR analysis in drug development .
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Positional Isomers and Enantiomers
- (S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1) Structure: Lacks the 3-methyl group but shares the Boc and methylamino groups. Properties: Molecular weight = 214.30 g/mol, compared to 228.34 g/mol for the target compound. Application: Used in asymmetric synthesis; enantiomeric purity is critical for receptor selectivity .
Functional Group Modifications
- tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride Structure: Replaces methylamino with benzylamino, introducing aromaticity. Properties: Increased molecular weight (308.83 g/mol) and hydrophobicity due to the benzyl group. Application: Intermediate for anticancer agents targeting kinase pathways .
- tert-Butyl 3-hydroxypiperidine-1-carboxylate Structure: Hydroxyl group instead of methylamino at the 3-position. Properties: Lower molecular weight (201.25 g/mol) and higher polarity. Application: Precursor for glycosidase inhibitors due to hydrogen-bonding capability .
Complex Heterocyclic Derivatives
- Synthesis: Achieved via nucleophilic substitution with 1-Boc-3-(methylamino)piperidine (yield: 97% crude) . Application: Studied for kinase inhibition, particularly in oncology .
Fluorinated and Trifluoromethyl Derivatives
- tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1345456-44-1) Structure: Fluorine atom at the 3-position with an aminomethyl side chain. Properties: Molecular weight = 232.29 g/mol; fluorine enhances metabolic stability. Application: Explored for CNS-targeting drugs due to improved blood-brain barrier penetration .
- (3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate Structure: Trifluoromethyl group at the 5-position, introducing steric bulk and electron-withdrawing effects. Application: Used in antiviral drug discovery, leveraging trifluoromethyl’s resistance to oxidative metabolism .
Styryl and Phenethyl Derivatives
(±)-tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate
(±)-tert-Butyl 3-(2,4,5-trifluorophenethyl)piperidine-1-carboxylate
Comparative Data Tables
Table 1: Key Structural Analogs and Properties
Table 2: Fluorinated Derivatives
Biological Activity
tert-Butyl 3-methyl-3-(methylamino)piperidine-1-carboxylate, a piperidine derivative with the molecular formula C12H24N2O2, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is primarily studied for its interactions with biological targets and its role as a precursor in drug synthesis.
- Molecular Weight : 228.3300 g/mol
- CAS Number : 1420901-24-1
- Structure : The compound features a tert-butyl group and a methylamino group at the 3-position of the piperidine ring, which contributes to its unique biological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate cellular signaling pathways, leading to various physiological responses. The compound acts by binding to active sites or altering the conformation of target proteins, which may result in therapeutic effects against neurological disorders and other conditions.
Pharmacological Applications
Research indicates that this compound serves as a model for studying the structure-activity relationships (SAR) of piperidine derivatives. Its potential applications include:
- Neurological Disorders : Investigated for its efficacy in treating conditions like depression and anxiety.
- Anticonvulsant Activity : Preliminary studies suggest it may have anticonvulsant properties, although detailed studies are required to confirm these effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-Butyl 3-(methylamino)piperidine-1-carboxylate | Lacks the methyl group at the 3-position | Basic piperidine structure |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | Methylamino group at the 4-position | Variation in position affects activity |
| tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate | Dimethylamino group instead of methylamino | Potentially different pharmacodynamics |
The presence of both a tert-butyl and a methylamino group at the 3-position distinguishes this compound from others, suggesting unique pharmacological properties that warrant further investigation .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound:
-
Synthesis Methodology :
- The synthesis typically involves reacting tert-butyl 3-methylpiperidine-1-carboxylate with methylamine in solvents like dichloromethane or ethanol under controlled temperatures.
- Industrial production employs automated reactors to ensure high purity and yield, optimizing reaction conditions to minimize by-products .
- Toxicological Profile :
-
Biological Testing :
- In vitro studies have shown that modifications in the structure can significantly alter biological activity, emphasizing the need for SAR analysis in drug development . For instance, analogs with varying substituents on the piperidine ring demonstrated differing levels of activity against specific cell lines.
Q & A
Q. What are the common synthetic routes and reaction conditions for preparing tert-Butyl 3-methyl-3-(methylamino)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. A general approach includes:
- Step 1 : Formation of the piperidine backbone via cyclization or functionalization of pre-existing piperidine derivatives. For example, tert-butyl carbamate-protected intermediates are often used to introduce the methylamino group .
- Step 2 : Methylamination via nucleophilic substitution or reductive amination. For instance, reacting tert-butyl 3-methyl-3-aminopiperidine-1-carboxylate with methylating agents like iodomethane in the presence of a base (e.g., triethylamine) .
- Key Conditions : Reactions are typically conducted under anhydrous conditions in polar aprotic solvents (e.g., dichloromethane or THF) at 0–20°C to room temperature. Catalysts like DMAP may accelerate coupling reactions .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether is commonly employed .
Q. How is the compound purified and characterized after synthesis?
- Methodological Answer :
- Purification : After extraction and solvent removal, column chromatography (silica gel, ethyl acetate/petroleum ether) is standard. For high-purity requirements, recrystallization from ethanol or methanol may be used .
- Characterization :
- NMR : H and C NMR confirm structural integrity, with peaks for tert-butyl (~1.4 ppm), methylamino (~2.2–2.8 ppm), and piperidine protons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHNO: 228.1838) .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction using SHELX programs is employed .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Hazard Classification : While specific GHS data for this compound is limited, structurally similar tert-butyl piperidine derivatives are classified as acute toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Store in sealed containers under inert gas (N) at –20°C to prevent degradation. Avoid exposure to moisture or strong acids/bases .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) to control the 3-methyl-3-(methylamino) stereochemistry.
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms absolute configuration .
- Dynamic NMR : To study conformational equilibria, variable-temperature NMR can resolve overlapping signals caused by stereoisomerism .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalysis : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in amination steps .
- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to enhance scalability and reduce environmental impact .
- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and minimize side products .
Q. How are contradictions in analytical data (e.g., NMR vs. crystallography) resolved?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NOESY NMR for spatial proximity vs. X-ray for bond lengths/angles) .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian) predict NMR shifts or optimize crystal packing, resolving discrepancies .
Q. What are the applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Drug Intermediate : Serves as a precursor for kinase inhibitors or GPCR-targeting molecules due to its piperidine scaffold and tert-butyl carbamate protection .
- Structure-Activity Relationship (SAR) : Modifications at the methylamino group (e.g., alkylation, acylation) are explored to enhance bioavailability or target binding .
- In Vivo Studies : Radiolabeled derivatives (e.g., C) enable pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
